N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide involves several steps:
Nitration of 1,2-dichlorobenzene: This step produces 1,2-dichloro-4-nitrobenzene.
Hydrogenation: The nitro group is reduced to form 3,4-dichloroaniline using Raney nickel as a catalyst.
Acylation: The amine group of 3,4-dichloroaniline is acylated with propanoyl chloride to yield the final product.
Chemical Reactions Analysis
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The thiazole ring allows for nucleophilic substitution reactions, particularly at the C-2 position.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives.
Scientific Research Applications
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide involves the inhibition of specific enzymes and pathways:
Enzyme Inhibition: The compound inhibits enzymes involved in the biosynthesis of essential cellular components.
Pathway Disruption: It disrupts the electron transport chain in photosynthetic organisms, leading to the inhibition of photosynthesis.
Comparison with Similar Compounds
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide can be compared with other thiazole derivatives such as:
Propanil: A widely used herbicide with a similar structure but different functional groups.
3,4-dichloropropananilide: Another herbicide with similar applications but different chemical properties.
Properties
Molecular Formula |
C12H10Cl2N2OS |
---|---|
Molecular Weight |
301.2 g/mol |
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-2-11(17)16-12-15-10(6-18-12)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3,(H,15,16,17) |
InChI Key |
OCNZCBZOZYJTNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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